Cas no 1805528-36-2 (4,5-Bis(trifluoromethyl)-2-formylbenzamide)

4,5-Bis(trifluoromethyl)-2-formylbenzamide is a fluorinated aromatic compound featuring both a formyl and an amide functional group, along with two trifluoromethyl substituents. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the formyl group offers reactivity for further derivatization. This compound is especially useful in cross-coupling reactions and as a precursor for heterocyclic frameworks. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial applications, making it a reliable choice for advanced synthetic chemistry.
4,5-Bis(trifluoromethyl)-2-formylbenzamide structure
1805528-36-2 structure
商品名:4,5-Bis(trifluoromethyl)-2-formylbenzamide
CAS番号:1805528-36-2
MF:C10H5F6NO2
メガワット:285.142623662949
CID:4964052

4,5-Bis(trifluoromethyl)-2-formylbenzamide 化学的及び物理的性質

名前と識別子

    • 4,5-Bis(trifluoromethyl)-2-formylbenzamide
    • インチ: 1S/C10H5F6NO2/c11-9(12,13)6-1-4(3-18)5(8(17)19)2-7(6)10(14,15)16/h1-3H,(H2,17,19)
    • InChIKey: CPOACCMROSOMAW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(N)=O)C(C=O)=CC=1C(F)(F)F)(F)F

計算された属性

  • せいみつぶんしりょう: 285.02244737 g/mol
  • どういたいしつりょう: 285.02244737 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.2
  • ぶんしりょう: 285.14
  • 疎水性パラメータ計算基準値(XlogP): 2

4,5-Bis(trifluoromethyl)-2-formylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014000728-1g
4,5-Bis(trifluoromethyl)-2-formylbenzamide
1805528-36-2 97%
1g
1,564.50 USD 2021-06-22

4,5-Bis(trifluoromethyl)-2-formylbenzamide 関連文献

4,5-Bis(trifluoromethyl)-2-formylbenzamideに関する追加情報

4,5-Bis(trifluoromethyl)-2-formylbenzamide (CAS No. 1805528-36-2): A Promising Synthetic Intermediate in Medicinal Chemistry

As a 4,5-Bis(trifluoromethyl)-2-formylbenzamide derivative (CAS No. 1805528-36-2), this compound represents a unique structural entity with significant potential in pharmaceutical research. Its molecular architecture combines the electron-withdrawing trifluoromethyl groups at positions 4 and 5 of the benzene ring with a formyl substituent at position 2, creating a highly functionalized scaffold for further chemical modification. Recent studies have highlighted its utility as an intermediate in the synthesis of bioactive molecules targeting metabolic disorders and oncological pathways.

The bis(trifluoromethyl) substitution pattern imparts distinctive physicochemical properties to this compound. Computational modeling using density functional theory (DFT) has revealed enhanced aromatic stabilization and reduced lipophilicity compared to mono-trifluoromethyl analogs. This dual substitution also generates strong electron-withdrawing effects that influence reactivity during Suzuki-Miyaura cross-coupling reactions—a critical insight published in the Journal of Fluorine Chemistry (Volume 247, 2023). Researchers from the University of Cambridge demonstrated that these characteristics enable efficient coupling with boronic acids under mild conditions, making it an ideal precursor for constructing complex fluorinated heterocycles.

In terms of pharmacokinetic profile optimization, the formylbenzamide moiety serves as a versatile functional group for bioisosteric replacements. A groundbreaking study in Medicinal Chemistry Communications (Issue 14:9, 2023) showed that this group can be selectively converted into hydroxamic acid derivatives via controlled oxidation processes. Such transformations are particularly valuable for designing histone deacetylase inhibitors (HDACi), where the resulting hydroxamate motif exhibits optimal binding affinity to zinc-dependent enzyme active sites.

Spectroscopic analysis confirms the compound's structural integrity through characteristic peaks: 19F NMR exhibits triplet patterns at -63.7 ppm due to axial-equatorial rotation about the CF3-C bond, while IR spectroscopy identifies carbonyl stretching at 1710 cm-1. The latest thermal stability data from Angewandte Chemie (Volume 135, Issue 47) indicate a decomposition temperature above 300°C under nitrogen atmosphere, which is critical for high-throughput screening applications requiring stable solid-state compounds.

Cutting-edge research from Stanford University's Drug Discovery Lab has explored its role as a privileged scaffold in antiviral drug development. By incorporating this compound into nucleoside analogs through amidation reactions with guanine derivatives, they achieved up to 98% inhibition of hepatitis B virus replication in vitro without significant cytotoxicity—a breakthrough reported at the recent ACS National Meeting (Spring 2024). The trifluoromethyl groups contribute to both metabolic stability and membrane permeability according to their ADMET studies.

In cancer research applications, this compound demonstrates remarkable selectivity when conjugated with tumor-penetrating peptides. A Nature Communications paper (DOI:10.1038/s41467-023-43987-y) details its use as a photoactivatable prodrug carrier that releases cytotoxic agents specifically within hypoxic tumor microenvironments. The formyl group facilitates light-triggered cleavage mechanisms while maintaining pharmacological inertness during systemic circulation.

Synthetic strategies have evolved significantly since its initial preparation by Vilsmeier-Haack formylation followed by amide coupling reported in Tetrahedron Letters (Volume 64, Issue 1). Modern protocols now employ microwave-assisted synthesis under solvent-free conditions to improve yield efficiency—this method was recently optimized by MIT chemists achieving >90% conversion rates within minutes compared to traditional reflux methods requiring hours.

The compound's unique reactivity profile has also found application in supramolecular chemistry. Researchers at ETH Zurich demonstrated its ability to form self-assembled nanostructures with cucurbituril receptors through π-stacking interactions mediated by the benzamide framework. These findings published in Chemical Science (Volume 15: Issue 7) suggest potential uses in drug delivery systems requiring stimuli-responsive carriers.

In vivo studies conducted by Pfizer's research division revealed promising results when this compound was used as a pharmacophore template for developing PPARγ agonists. Their preclinical trials showed improved glucose tolerance in diabetic mouse models without inducing weight gain—a key advantage over existing thiazolidinedione drugs prone to causing fluid retention and edema.

The trifluoromethyl groups contribute not only structural rigidity but also enhance metabolic stability through steric hindrance effects confirmed by mass spectrometry-based metabolism studies conducted at GlaxoSmithKline laboratories. This property is particularly advantageous when designing orally bioavailable drugs requiring prolonged half-lives.

Current advancements include its use as an electrophilic probe for studying protein interactions using click chemistry principles outlined in Organic & Biomolecular Chemistry (Volume 21: Issue 19). The formyl group enables selective labeling of cysteine residues on target proteins while maintaining trifluoromethyl-mediated hydrophobic interactions essential for cellular penetration.

Safety data obtained from recent toxicology assessments show LD50 values exceeding 5 g/kg in rodent models when administered intraperitoneally—a marked improvement over earlier fluorinated analogs studied by Merck researchers between 2019-2021. These results were validated using OECD standardized protocols across multiple species including zebrafish embryos and Caenorhabditis elegans models.

The compound's crystalline form exhibits polymorphism with two distinct phases identified via X-ray diffraction analysis reported in Crystal Growth & Design (Volume 23: Issue 14). Phase II crystals demonstrate superior dissolution rates critical for formulation development purposes compared to phase I forms which require additional processing steps like co-grinding or solvent-assisted crystallization.

Ongoing investigations focus on its application as an organocatalyst support material given its ability to stabilize transition metal complexes under aerobic conditions as shown by work from Tokyo Institute of Technology published last quarter in Catalysis Science & Technology. The trifluoromethyl substituents create coordination sites that enhance catalytic activity while reducing leaching of active metal components during reactions.

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